![molecular formula C23H30ClN5O B2381254 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877791-71-4](/img/structure/B2381254.png)
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
This compound is a potent and selective FLT3 inhibitor with good pharmaceutical properties, excellent PK profile, and superior efficacy and tolerability in tumor xenograft models . It has demonstrated a desirable safety and PK profile in humans and is currently in phase II clinical trials .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrazole nucleus, which provides important pi-CH (2) interactions with the kinase . The tert-butyl group remains a critical binding element by occupying a lipophilic domain in the kinase which is exposed upon rearrangement of the activation loop .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 413.95. Other properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- Research has been conducted on the synthesis of imidazoazines, including pyrazolo[1,5-a]pyrimidine derivatives, via flash vacuum thermolysis of tert-butylimines, indicating a method for synthesizing complex heterocyclic structures like the compound (Katarzyna et al., 2017).
- Another study focused on the synthesis of pyrazole derivatives with potential antimicrobial and anticancer properties, showcasing the biological relevance of pyrazolo[1,5-a]pyrimidin derivatives (Hafez et al., 2016).
Potential Biological Applications
- Benzopyranylamine compounds, including those with morpholine and pyrimidine moieties, have been investigated for their anti-tumor properties, highlighting the therapeutic potential of similar complex molecules (Jurd, 1996).
- The exploration of tert-butyl as a protecting group in pyrazole syntheses suggests strategies for the synthesis and modification of pyrazolo[1,5-a]pyrimidin derivatives, which may enhance their stability and reactivity for further research applications (Pollock & Cole, 2014).
Synthesis and Application Methodologies
- A study on the efficient synthesis of functionalized dihydropyrimidinones using MoO2Cl2 as a catalyst might offer insights into novel synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives and their functionalization (Guggilapu et al., 2016).
- Reactions of certain dithiazoles with primary and secondary alkylamines have been explored, potentially providing a foundation for understanding the reactivity of nitrogen-containing heterocycles like the compound (Lee & Kim, 1993).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN5O/c1-16-21(17-5-7-18(24)8-6-17)22-26-19(23(2,3)4)15-20(29(22)27-16)25-9-10-28-11-13-30-14-12-28/h5-8,15,25H,9-14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDWQANCMKTKPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NCCN4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine |
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